3-(Pyrrolidin-2-yl)phenol
Overview
Description
3-(Pyrrolidin-2-yl)phenol: is an organic compound that features a phenol group attached to a pyrrolidine ring The phenol group is a hydroxyl group (-OH) bonded to an aromatic benzene ring, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group One common method is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the aromatic ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced aromatic compounds and modified pyrrolidine rings.
Substitution: Substituted phenols and pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-2-yl)phenol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a scaffold for designing drugs targeting various biological pathways, including enzyme inhibition and receptor modulation.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for developing new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without the phenol group.
Phenol: An aromatic compound with a hydroxyl group attached to the benzene ring.
3-(Pyrrolidin-2-yl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness: 3-(Pyrrolidin-2-yl)phenol is unique due to the combination of the phenol group and the pyrrolidine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs like pyrrolidine or phenol.
Properties
IUPAC Name |
3-pyrrolidin-2-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUURJNITILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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